molecular formula C7H7Br2NO B11845030 2,6-Dibromo-4-ethoxypyridine CAS No. 52311-44-1

2,6-Dibromo-4-ethoxypyridine

Cat. No.: B11845030
CAS No.: 52311-44-1
M. Wt: 280.94 g/mol
InChI Key: CFKSFZCYTUHARX-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and an ethoxy group is substituted at the 4th position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxypyridine typically involves the bromination of 4-ethoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield 2,6-diamino-4-ethoxypyridine, while coupling reactions can produce various biaryl derivatives .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-ethoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atoms and ethoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-4-ethoxypyridine is unique due to the presence of both bromine atoms and an ethoxy group, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

52311-44-1

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2,6-dibromo-4-ethoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3

InChI Key

CFKSFZCYTUHARX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

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